molecular formula C23H29ClFN3O4 B1669084 Cisapride CAS No. 81098-60-4

Cisapride

Katalognummer B1669084
CAS-Nummer: 81098-60-4
Molekulargewicht: 465.9 g/mol
InChI-Schlüssel: DCSUBABJRXZOMT-LWMIZPGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cisapride is a gastroprokinetic agent, a drug that increases motility in the upper gastrointestinal tract . It acts directly as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic . Stimulation of the serotonin receptors increases acetylcholine release in the enteric nervous system . It is used to treat gastric reflux (the regurgitation of stomach acid into the esophagus), which is usually experienced as heartburn .


Synthesis Analysis

This compound can be prepared by reductively aminating 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone in the presence of benzylamine under hydrogen in a reaction-inert solvent . This yields 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine having a cis/trans ratio of about 93/7, which is enriched in the amount of cis-stereoisomer by converting it into its acid addition salt .


Molecular Structure Analysis

This compound is a substituted piperidinyl benzamide prokinetic agent . It has a molecular formula of C23H29ClFN3O4 .


Chemical Reactions Analysis

A kinetic method for the determination of this compound is described. The method is based on the reaction of this compound with potassium dichromate in 2.5 M sulphuric acid at room temperature for a fixed-time of 10 min .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 483.96 .

In Vivo

Cisapride has been extensively studied in animal models. It has been shown to increase gastrointestinal motility in rats, rabbits, dogs, and cats. It has also been shown to reduce the symptoms of functional dyspepsia in rats and to reduce the symptoms of this compound in cats.

In Vitro

Cisapride has also been studied in vitro. It has been shown to increase the release of acetylcholine and serotonin from rat intestinal myenteric plexus neurons. It has also been shown to increase the frequency of contractions in isolated rat stomach strips.

Wirkmechanismus

Target of Action

Cisapride primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .

Mode of Action

This compound acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with its targets leads to increased motility in the upper gastrointestinal tract .

Biochemical Pathways

The activation of serotonin 5-HT4 receptors by this compound leads to the release of acetylcholine, which in turn stimulates the myenteric plexus in the gut . This results in increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum . The overall effect is accelerated gastric emptying and intestinal transit .

Pharmacokinetics

This compound exhibits an oral bioavailability of approximately 30-40% , indicating first-pass metabolism in the liver or gut . It is primarily metabolized by the liver enzyme CYP3A4 . The elimination half-life of this compound is about 10 hours , and it is excreted via the kidneys and bile duct .

Result of Action

The action of this compound results in increased motility of the upper gastrointestinal tract . The increased motility leads to accelerated gastric emptying and intestinal transit . This can help alleviate symptoms in conditions like gastroesophageal reflux disease (GERD) and gastroparesis .

Action Environment

The activity of this compound can be influenced by various environmental factors . For instance, the potential for drug interactions during drug absorption is significant due to the influence of environmental factors on the activity of intestinal CYP3A4/5 . Therefore, the action, efficacy, and stability of this compound can be affected by these factors .

Biologische Aktivität

Cisapride has been shown to increase the release of acetylcholine and serotonin from the myenteric plexus. It has also been shown to increase the frequency of contractions in isolated rat stomach strips. In addition, it has been shown to reduce the symptoms of this compound, gastroparesis, and functional dyspepsia in animal models.
Biochemical and Physiological Effects
This compound has been shown to increase the release of acetylcholine and serotonin from the myenteric plexus. Acetylcholine and serotonin are neurotransmitters involved in the regulation of gastrointestinal motility. The increased release of these neurotransmitters leads to increased gastrointestinal motility, which in turn leads to improved digestion and reduced symptoms of this compound, gastroparesis, and functional dyspepsia.

Vorteile Und Einschränkungen Für Laborexperimente

The use of cisapride in laboratory experiments offers several advantages. It is a relatively safe drug with few side effects. It is also easy to administer and can be used to study the effects of prokinetic agents on gastrointestinal motility. However, there are some limitations to using this compound in laboratory experiments. The drug is rapidly metabolized by the liver, which may limit its efficacy in certain studies. In addition, the drug is not available in all countries, which may limit its availability for laboratory experiments.

Zukünftige Richtungen

In order to further explore the potential of cisapride, future research should focus on the following areas:
1. Investigating the effects of this compound on other gastrointestinal disorders such as irritable bowel syndrome and constipation.
2. Examining the long-term effects of this compound on gastrointestinal motility.
3. Developing novel formulations of this compound that are more resistant to liver metabolism.
4. Investigating the effects of this compound on the microbiome.
5. Examining the effects of this compound on gut hormones and neurotransmitters.
6. Investigating the effects of this compound on the immune system.
7. Studying the effects of this compound on gut motility and absorption in different age groups.
8. Examining the effects of this compound on the absorption and metabolism of other drugs.
9. Developing new delivery systems for this compound.
10. Investigating the potential synergistic effects of this compound with other prokinetic agents.

Safety and Hazards

Cisapride may cause serious irregular heart beats, which can lead to death . It is also associated with risks of bleeding or an obstruction in your stomach, heart disease or hardening of the arteries, congestive heart failure, slow heart rate or a heart rhythm disorder, severe dehydration, malnutrition, an eating disorder, kidney failure, or severe lung problems or advanced cancer .

Biochemische Analyse

Biochemical Properties

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors, which increases the release of acetylcholine neurotransmitters in the enteric nervous system . This action specifically occurs in the myenteric plexus . This compound does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Cellular Effects

This compound stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum . This results in accelerated gastric emptying and intestinal transit .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a serotonin 5-HT4 receptor agonist . Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This stimulation of the serotonin receptors increases acetylcholine release in the enteric nervous system .

Temporal Effects in Laboratory Settings

There were temporal relationships observed between the events and the initiation of this compound treatment, increases in the dosage, and the receipt of interacting medications . The relationships between the adverse events and the latter two factors exhibited biological gradients .

Dosage Effects in Animal Models

In dogs, this compound is administered at 0.1–0.5 mg/kg orally every 8–12 hours . In cats, it is given at 2.5–5.0 mg per cat orally 2–3 times daily or 0.5 mg/kg 2–3 times daily . Dosages may be titrated upwards, if tolerated, to as high as 7.5 mg per cat orally 3 times daily in large cats .

Metabolic Pathways

This compound is metabolized primarily by hepatic metabolism by CYP3A4 . This compound was a relatively potent inhibitor of CYP2D6, with no significant effect on other isoforms tested . Our data suggest that CYP3A is the main isoform involved in the overall metabolic clearance of this compound .

Transport and Distribution

The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue . After equilibrium, drug concentrations in tissues and in extracellular fluids are reflected by the plasma concentration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with serotonin 5-HT4 receptors, which are located on the cell membrane

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cisapride involves the condensation of 4-piperidylmethanol with 5-chloro-2-methoxybenzoic acid, followed by the reduction of the resulting ester with lithium aluminum hydride.", "Starting Materials": [ "4-piperidylmethanol", "5-chloro-2-methoxybenzoic acid", "thionyl chloride", "lithium aluminum hydride", "diethyl ether", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "1. Conversion of 5-chloro-2-methoxybenzoic acid to acid chloride using thionyl chloride in chloroform.", "2. Reaction of acid chloride with 4-piperidylmethanol in the presence of sodium hydroxide to form the ester.", "3. Reduction of the ester with lithium aluminum hydride in diethyl ether to form the desired Cisapride.", "4. Purification of the product using methanol and hydrochloric acid." ] }

CAS-Nummer

81098-60-4

Molekularformel

C23H29ClFN3O4

Molekulargewicht

465.9 g/mol

IUPAC-Name

4-amino-5-chloro-N-[(3R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20?,22-/m1/s1

InChI-Schlüssel

DCSUBABJRXZOMT-LWMIZPGFSA-N

Isomerische SMILES

CO[C@@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Kanonische SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Aussehen

Solid powder

Color/Form

White to slightly biege powder

melting_point

110 °C

Andere CAS-Nummern

81098-60-4

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Kaudalit;  Kinestase;  Prepulsid;  Presid;  Pridesia;  Propulsid; 

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cisapride
Reactant of Route 2
Reactant of Route 2
Cisapride
Reactant of Route 3
Reactant of Route 3
Cisapride
Reactant of Route 4
Reactant of Route 4
Cisapride
Reactant of Route 5
Reactant of Route 5
Cisapride
Reactant of Route 6
Cisapride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.